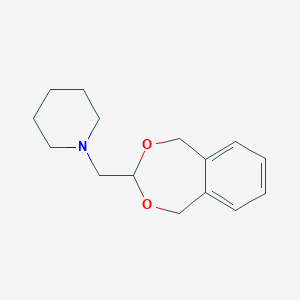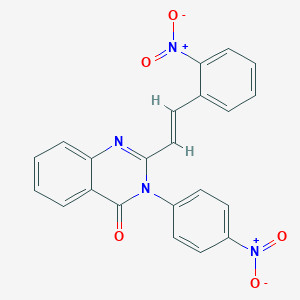![molecular formula C19H24N2OS2 B429975 3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE CAS No. 351440-75-0](/img/structure/B429975.png)
3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a thieno[2,3-d]pyrimidin-4-one core, and a sulfanyl group
Preparation Methods
The synthesis of 3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves several steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thieno[2,3-d]pyrimidin-4-one core can be reduced under specific conditions.
Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE include:
- 2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 3-cyclohexyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one These compounds share structural similarities but differ in specific functional groups or ring structures, which can influence their chemical and biological properties .
Properties
CAS No. |
351440-75-0 |
|---|---|
Molecular Formula |
C19H24N2OS2 |
Molecular Weight |
360.5g/mol |
IUPAC Name |
11-cyclohexyl-10-(2-methylprop-2-enylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C19H24N2OS2/c1-12(2)11-23-19-20-17-16(14-9-6-10-15(14)24-17)18(22)21(19)13-7-4-3-5-8-13/h13H,1,3-11H2,2H3 |
InChI Key |
MIZFRNVVSXZSPO-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4CCCCC4 |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Benzoyl-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl)benzamide](/img/structure/B429896.png)

![2-[2-(3-bromophenyl)vinyl]-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B429904.png)
![3-(4-nitrophenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B429905.png)
![2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B429906.png)
![2-(benzylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B429907.png)
![2-(prop-2-yn-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B429908.png)
![12,12-dimethyl-5-pentylsulfanyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B429909.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429911.png)
![3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429912.png)
![3-(4-nitrophenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B429913.png)
![2-(heptylsulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429915.png)
![ethyl 2-(3-cyclopentyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetate](/img/structure/B429916.png)
